N-(3-ethoxy-4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
Properties
Molecular Formula |
C28H32N4O4 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C28H32N4O4/c1-5-36-26-16-20(6-11-25(26)35-4)18-29-27(33)12-13-31-14-15-32-24(28(31)34)17-23(30-32)22-9-7-21(8-10-22)19(2)3/h6-11,14-17,19H,5,12-13,18H2,1-4H3,(H,29,33) |
InChI Key |
UDGNIZFBCSJQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Pyrazolo[1,5-a]Pyrazine Formation
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclization reactions involving aminopyrazole precursors and diketone derivatives. As demonstrated in pyrazolo[1,5-a]pyrimidine syntheses, aminopyrazoles react with malonate esters under basic conditions to form dihydroxy intermediates, which are subsequently chlorinated to yield dichloro derivatives. For pyrazolo[1,5-a]pyrazines, a similar approach employs ethyl 3-aminopyrazole-4-carboxylate and glyoxal derivatives, followed by oxidative cyclization. The 4-oxo group is introduced via Dess–Martin periodinane oxidation of a secondary alcohol intermediate, ensuring regioselectivity at position 4.
Halogenation for Functionalization
Chlorination at position 2 of the pyrazolo[1,5-a]pyrazine core is critical for subsequent Suzuki coupling. Treatment with phosphorus oxychloride (POCl₃) in the presence of a catalytic base (e.g., K₂CO₃) achieves selective chlorination, yielding 2-chloro-4-oxopyrazolo[1,5-a]pyrazine as a key intermediate.
Installation of the Propanamide Side Chain
Nucleophilic Substitution at Position 3
A bromo or chloro substituent at position 3 of the pyrazolo[1,5-a]pyrazine core is displaced by a propanamide side chain. Reaction with 3-aminopropanamide in the presence of NaH in DMF at 60°C affords the tertiary amine intermediate. Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable coupling with propanol derivatives, followed by oxidation to the amide.
Amide Bond Formation with N-(3-Ethoxy-4-Methoxybenzyl)
The final amidation step employs N-(3-ethoxy-4-methoxybenzyl)amine and a propanoic acid derivative. Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves coupling yields of 74–77%. Recrystallization from ethanol removes unreacted starting materials.
Table 2: Amidation Reagent Efficiency
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 77 |
| HATU/DIPEA | DMF | 0–25 | 68 |
| DCC/DMAP | THF | 40 | 62 |
Optimization and Mechanistic Insights
Regioselectivity in Cyclization
The use of sodium ethanolate in malonate condensation ensures preferential formation of the pyrazolo[1,5-a]pyrazine regioisomer over pyrazolo[5,1-c]triazines. Computational modeling indicates that steric hindrance from the 4-oxo group directs cyclization to the [1,5-a] configuration.
Oxidative Dehydrogenation in Core Formation
Molecular oxygen (O₂) enhances yields during cyclization steps by facilitating oxidative dehydrogenation. Under inert atmospheres (e.g., Ar), yields drop to <10%, underscoring the role of O₂ in intermediate stabilization.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the propanamide side chain and dihedral angles between aromatic rings (14.9–45.8°). N—H⋯O hydrogen bonds stabilize the crystal lattice.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the benzyl or pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups, into the molecule.
Scientific Research Applications
N-(3-ethoxy-4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
Key Observations:
Pyrano-pyrazole derivatives (e.g., compound 28) exhibit higher rigidity due to fused oxazin rings, which may limit conformational flexibility compared to the target compound’s propanamide linker .
Substituent Effects :
- Electron-donating groups (e.g., 3-ethoxy-4-methoxybenzyl) in the target compound contrast with electron-withdrawing nitro groups in 5a and 16a. This difference likely enhances solubility and reduces metabolic degradation .
- The 4-(propan-2-yl)phenyl group increases lipophilicity (predicted LogP ~4.2) compared to 4-methoxyphenyl (LogP ~2.8 in compound 28) , suggesting improved blood-brain barrier penetration.
Synthetic Complexity :
- The target compound’s synthesis is likely more complex than pyrazole derivatives (e.g., 5a) due to the multi-step assembly of the bicyclic core and propanamide side chain .
- Compared to tetrahydropyrimidine-carboxamides (e.g., compound 51), the pyrazolo[1,5-a]pyrazin-4-one core may require specialized catalysts or conditions for cyclization .
Biological Relevance: Pyrazolo-pyrazine analogs are reported to inhibit kinases (e.g., JAK2/STAT3) and modulate inflammatory pathways .
Data Gaps and Limitations:
- No direct pharmacological data (e.g., IC₅₀, bioavailability) are available for the target compound in the provided evidence.
Biological Activity
N-(3-ethoxy-4-methoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a complex organic compound belonging to the class of pyrazole derivatives, which are notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a multi-functional structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its significant biological activity. The presence of substituents such as ethoxy and methoxy groups enhances its solubility and reactivity.
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various pathways:
-
Mechanism of Action :
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
- Case Studies :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Pyrazole Derivative A | CaCO-2 | 15.0 |
| Pyrazole Derivative B | CaCO-2 | 20.5 |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been widely documented. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
- Research Findings :
| Compound | COX Inhibition (%) | IC50 (μM) |
|---|---|---|
| Compound X | 70% | 25 |
| Compound Y | 85% | 15 |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various bacterial strains:
- Activity Testing :
Structure–Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features. The presence of electron-donating groups such as methoxy and ethoxy enhances its interaction with biological targets:
- Key Observations :
- Substituents at specific positions on the pyrazole ring influence the potency and selectivity of the compound towards various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
